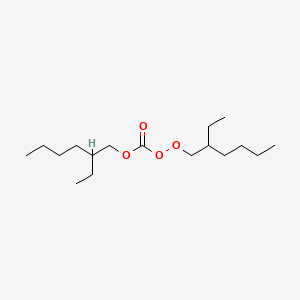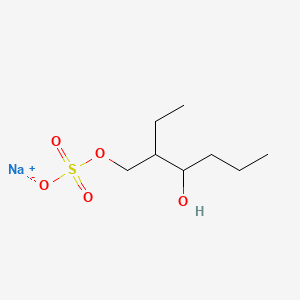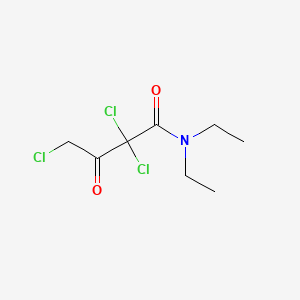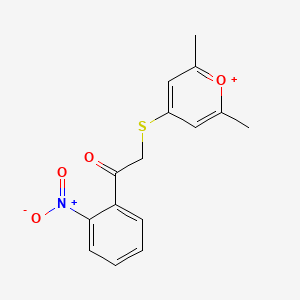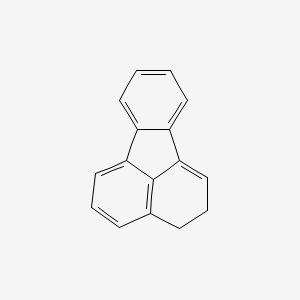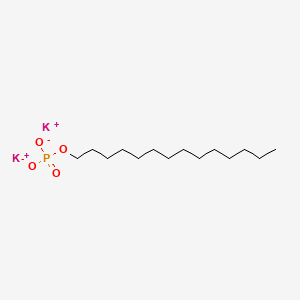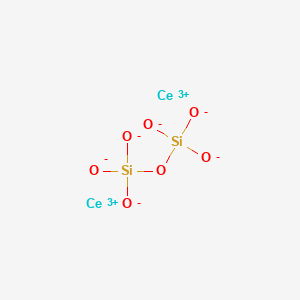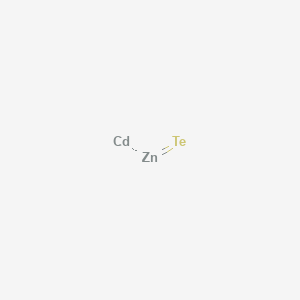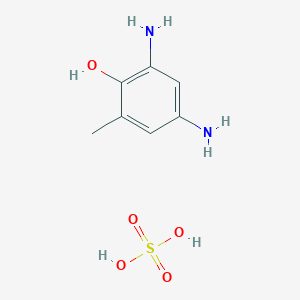
(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate is a chemical compound with the molecular formula C7H10N2O.H2O4S and a molecular weight of 236.25 g/mol. It is known for its unique structure, which includes both ammonium and hydroxyphenyl groups. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate typically involves the reaction of 3-methyl-2-hydroxyaniline with sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the careful addition of sulfuric acid to a solution of 3-methyl-2-hydroxyaniline, followed by purification steps to isolate the final product .
化学反応の分析
Types of Reactions
(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate has a wide range of applications in scientific research:
作用機序
The mechanism of action of (5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- (5-Amino-3-methyl-2-hydroxyphenyl)ammonium sulphate
- (5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium chloride
- (5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium nitrate
Uniqueness
(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
特性
CAS番号 |
94349-42-5 |
|---|---|
分子式 |
C7H12N2O5S |
分子量 |
236.25 g/mol |
IUPAC名 |
2,4-diamino-6-methylphenol;sulfuric acid |
InChI |
InChI=1S/C7H10N2O.H2O4S/c1-4-2-5(8)3-6(9)7(4)10;1-5(2,3)4/h2-3,10H,8-9H2,1H3;(H2,1,2,3,4) |
InChIキー |
XBKYCJUEELIJNY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)N)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




